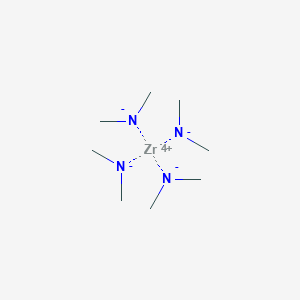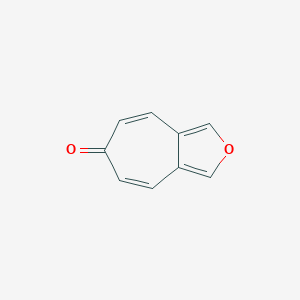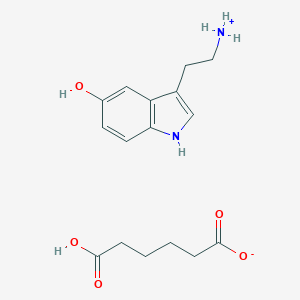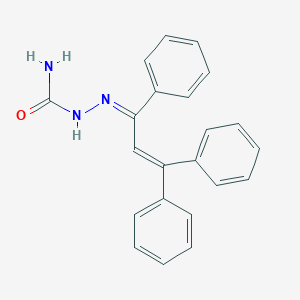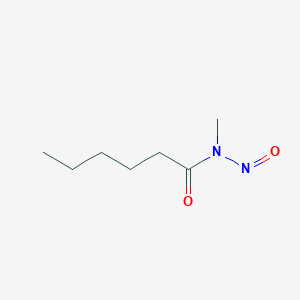
N-Methyl-N-nitrosohexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-nitrosohexanamide (MNHA) is a synthetic compound that has been extensively studied for its various applications in scientific research. It is a nitrosamine derivative that is widely used in the laboratory for its unique properties, including its ability to induce cancer in animal models.
作用機序
The mechanism of action of N-Methyl-N-nitrosohexanamide involves the formation of DNA adducts, which can lead to mutations and ultimately cancer. N-Methyl-N-nitrosohexanamide is metabolized in the liver to form reactive intermediates, which can react with DNA to form adducts. These adducts can interfere with DNA replication and repair, leading to mutations and cancer.
Biochemical and Physiological Effects:
N-Methyl-N-nitrosohexanamide has been shown to have a variety of biochemical and physiological effects, including inducing oxidative stress, inflammation, and DNA damage. N-Methyl-N-nitrosohexanamide can also affect various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cancer.
実験室実験の利点と制限
One advantage of using N-Methyl-N-nitrosohexanamide in lab experiments is its ability to induce cancer in animal models, which can be used to study the mechanisms of carcinogenesis and the effects of anti-cancer agents. However, N-Methyl-N-nitrosohexanamide has limitations, including its toxicity and the fact that it is a potent carcinogen, which can make it difficult to work with in the laboratory.
将来の方向性
There are several future directions for research involving N-Methyl-N-nitrosohexanamide, including studying its effects on different types of cancer, developing new anti-cancer agents that can target N-Methyl-N-nitrosohexanamide-induced DNA adducts, and exploring the use of N-Methyl-N-nitrosohexanamide as a diagnostic tool for cancer. Additionally, further research is needed to better understand the mechanisms of action of N-Methyl-N-nitrosohexanamide and its effects on various signaling pathways.
Conclusion:
In conclusion, N-Methyl-N-nitrosohexanamide is a synthetic compound that has many applications in scientific research. It is a potent carcinogen that is commonly used to induce cancer in animal models, and it has been shown to have a variety of biochemical and physiological effects. While N-Methyl-N-nitrosohexanamide has advantages for lab experiments, it also has limitations due to its toxicity and carcinogenicity. There are many future directions for research involving N-Methyl-N-nitrosohexanamide, and further studies are needed to fully understand its mechanisms of action and potential applications in cancer research.
合成法
N-Methyl-N-nitrosohexanamide can be synthesized through the reaction of hexanoyl chloride and nitrosomethylurea in the presence of a base. The resulting compound is purified through column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-Methyl-N-nitrosohexanamide is commonly used in scientific research to induce cancer in animal models. It has been shown to be a potent carcinogen, particularly in the liver and lungs. N-Methyl-N-nitrosohexanamide is also used to study the mechanisms of carcinogenesis and the effects of various anti-cancer agents.
特性
CAS番号 |
16395-82-7 |
|---|---|
製品名 |
N-Methyl-N-nitrosohexanamide |
分子式 |
C7H14N2O2 |
分子量 |
158.2 g/mol |
IUPAC名 |
N-methyl-N-nitrosohexanamide |
InChI |
InChI=1S/C7H14N2O2/c1-3-4-5-6-7(10)9(2)8-11/h3-6H2,1-2H3 |
InChIキー |
JFUKYNVHEOUCOI-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N(C)N=O |
正規SMILES |
CCCCCC(=O)N(C)N=O |
その他のCAS番号 |
16395-82-7 |
同義語 |
N-Methyl-N-nitrosohexanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



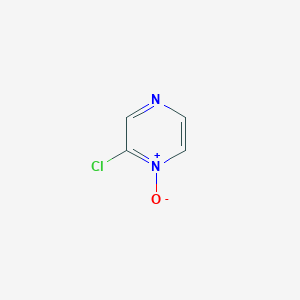
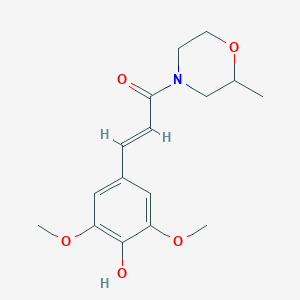
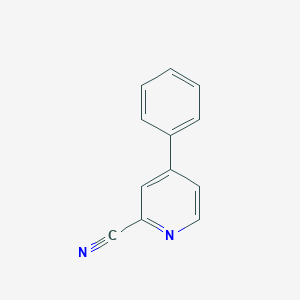
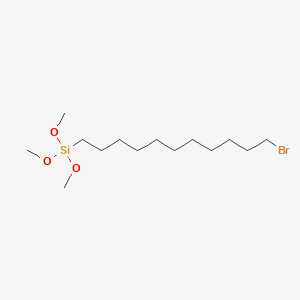
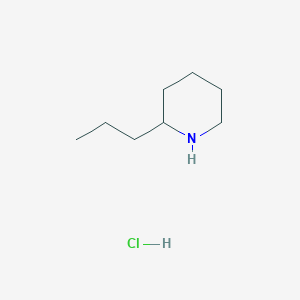
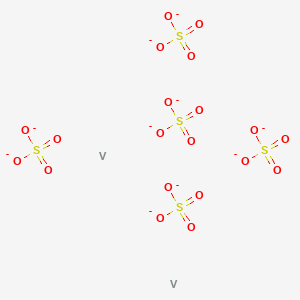
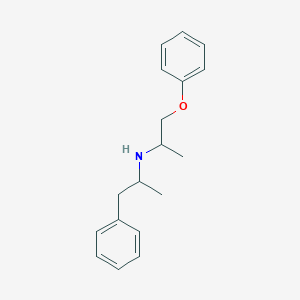
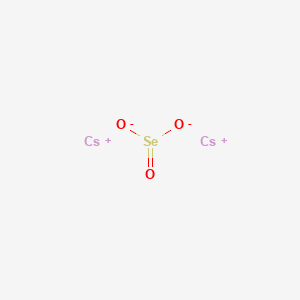
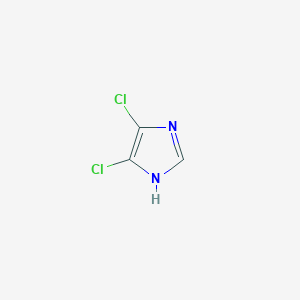
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)
